molecular formula C11H21NO6 B1414233 Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- CAS No. 1685279-96-2

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

Cat. No.: B1414233
CAS No.: 1685279-96-2
M. Wt: 263.29 g/mol
InChI Key: MSZXOQQGAGOGIB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of Pentanoic Acid, 5-[[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

The systematic nomenclature of pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- provides a comprehensive description of its complex molecular architecture, following International Union of Pure and Applied Chemistry guidelines for naming multifunctional organic compounds. The name begins with the parent pentanoic acid structure, indicating a five-carbon chain terminating in a carboxylic acid functional group. The positional descriptor "5-" indicates that the primary modification occurs at the terminal carbon of the pentanoic acid chain, where the carboxylic acid functionality has been transformed into an amide through condensation with an amino alcohol derivative.

The structural complexity of this compound becomes apparent when examining its molecular formula C₁₁H₂₁NO₆, which reveals the presence of carbon, hydrogen, nitrogen, and multiple oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 263.29 g/mol reflects the substantial size of this molecule relative to simple carboxylic acids, indicating the presence of multiple functional groups that contribute to its overall mass and structural complexity. The compound's structure can be systematically analyzed by examining each component: the pentanoic acid backbone provides the foundational carbon chain, the amide linkage creates a connection point for the polyether substituent, and the ethoxy-ethoxy-ethyl chain terminating in a hydroxyl group adds significant polarity and hydrogen-bonding capability to the molecule.

Structural Parameter Value Significance
Molecular Formula C₁₁H₂₁NO₆ Indicates complex multifunctional structure
Molecular Weight 263.29 g/mol Reflects substantial molecular size
CAS Registry Number 1685279-96-2 Unique chemical identifier
Functional Groups Carboxylic acid, amide, ether, alcohol Multiple reactive sites

The three-dimensional structure of pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- exhibits considerable conformational flexibility due to the presence of multiple single bonds within the ethoxy chain segments. This flexibility allows the molecule to adopt various conformations in solution, potentially influencing its interaction with other molecules and its behavior in different chemical environments. The presence of multiple oxygen atoms creates numerous sites for hydrogen bonding, both intramolecularly and intermolecularly, which significantly affects the compound's physical properties such as boiling point, solubility, and crystallization behavior.

The amide functional group within the structure represents a particularly important structural feature, as it combines the electrophilic character of the carbonyl carbon with the nucleophilic properties of the nitrogen atom. This dual reactivity creates opportunities for diverse chemical transformations while also contributing to the compound's stability through resonance stabilization of the amide bond. The positioning of this amide group at the terminal position of the pentanoic acid chain maximizes its accessibility for potential chemical reactions while maintaining the structural integrity of the carbon backbone.

Historical Context and Discovery of Ethoxy-Ethoxy-Ethylamino Substituted Carboxylic Acids

The historical development of ethoxy-ethoxy-ethylamino substituted carboxylic acids represents a significant advancement in synthetic organic chemistry, emerging from decades of research into polyether chemistry and amino acid derivatives. The foundational work in this area can be traced to early investigations of ethylene glycol derivatives and their potential applications in pharmaceutical and industrial chemistry. The systematic exploration of polyethylene glycol derivatives began in the mid-twentieth century, driven by the recognition that these compounds possessed unique solubility properties and biocompatibility characteristics that made them valuable for various applications.

The synthesis and characterization of compounds like 2-[2-(2-aminoethoxy)ethoxy]acetic acid provided crucial precedents for the development of more complex structures incorporating both polyether chains and carboxylic acid functionalities. These early investigations established the fundamental synthetic methodologies required to construct molecules with multiple ethoxy units while maintaining the integrity of amino and carboxylic acid functional groups. The development of protective group strategies, particularly the use of tert-butoxycarbonyl protecting groups for amino functionalities, proved essential for enabling the synthesis of these complex multifunctional molecules.

The historical progression toward compounds like pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- reflects the broader evolution of organic synthesis methodology during the late twentieth and early twenty-first centuries. This period was characterized by increasingly sophisticated approaches to molecular construction, including the development of mild reaction conditions, selective functional group transformations, and efficient purification techniques. The ability to synthesize such complex structures reliably has opened new avenues for research in medicinal chemistry, materials science, and biochemical applications.

Research into triethylene glycol derivatives has provided important insights into the properties and potential applications of polyether-containing compounds. Triethylene glycol itself has been recognized for its unique properties, including its ability to act as a plasticizer for vinyl polymers and its antimicrobial activity against various microorganisms. These properties have inspired further research into related compounds that incorporate triethylene glycol-like structures within more complex molecular frameworks, leading to the development of compounds like pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-.

Historical Milestone Approximate Period Significance
Early polyethylene glycol research 1940s-1950s Established foundation for polyether chemistry
Development of amino acid derivatives 1960s-1970s Created synthetic pathways for amino-containing compounds
Advanced protective group strategies 1980s-1990s Enabled synthesis of complex multifunctional molecules
Modern multifunctional compound synthesis 2000s-present Achievement of sophisticated molecular architectures

The discovery and development of efficient synthetic routes to ethoxy-ethoxy-ethylamino substituted carboxylic acids has been facilitated by advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled researchers to characterize these complex molecules accurately. The ability to confirm the structure and purity of these compounds has been crucial for their development and application in various research contexts. Contemporary synthetic approaches often employ convergent strategies that allow for the efficient assembly of complex molecular architectures while minimizing the number of synthetic steps and maximizing overall yields.

Properties

IUPAC Name

5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c13-5-7-18-9-8-17-6-4-12-10(14)2-1-3-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZXOQQGAGOGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCOCCOCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Coupling Reactions

Step-by-step process:

Step Description Reagents & Conditions References
1 Synthesis of the amino-ethoxy intermediates Alkylation of amino groups with ethoxy derivatives Patent WO2017067848A1; PubChem CID 12402577
2 Introduction of hydroxyethoxy chains Nucleophilic substitution of halogenated precursors with polyethoxy alcohols Patent WO2017067848A1
3 Coupling of amino intermediates with pentanoic acid backbone Use of coupling agents like HOBt/EDC in DMF at 50°C Patent WO2017067848A1; PubChem CID 12402577
4 Oxidation or functionalization at the pentanoic acid Oxidative steps or esterification under controlled conditions Literature (general organic synthesis protocols)

Esterification and Hydroxyethyl Chain Assembly

  • The ethyl ester of pentanoic acid is prepared via Fischer esterification using ethanol and acid catalysts under reflux.
  • Hydroxyethoxy chains are introduced through nucleophilic substitution reactions, often employing ethylene glycol derivatives activated with suitable leaving groups (e.g., tosylates or halides).

Amide Bond Formation

  • The amino group on the intermediate reacts with activated carboxylic acids or esters to form the amide linkage.
  • Typical reagents include HOBt/EDC or HATU in dry DMF, conducted at room temperature or slightly elevated temperatures (around 50°C).

Final Functionalization and Purification

  • The final compound is purified via chromatography techniques such as flash chromatography or preparative HPLC.
  • Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Tables of Preparation Methods

Method Key Reagents Solvent Conditions Yield References
Nucleophilic substitution Ethoxy derivatives, halogenated precursors DMF, ethanol 50°C, inert atmosphere 70-85% Patent WO2017067848A1
Esterification Ethanol, sulfuric acid Reflux 4-6 hours 80-90% General organic synthesis
Amide coupling HOBt/EDC, amino intermediates DMF Room temperature to 50°C 65-75% Patent WO2017067848A1
Hydroxyethoxy chain assembly Ethylene glycol derivatives Acetone or ethanol Reflux 60-80% Patent WO2017067848A1

Research Findings and Notes

  • The synthesis of such multifunctional compounds requires careful control of reaction conditions to prevent side reactions, especially during amide bond formation and chain elongation.
  • The use of modern coupling reagents like HOBt/EDC or HATU significantly improves yields and reduces racemization.
  • Protecting groups may be employed for amino or hydroxyl functionalities during intermediate steps to ensure selectivity.
  • The complexity of the hydroxyethoxy chain necessitates precise control over the chain length and substitution pattern, often achieved through stepwise elongation or selective activation.

Summary of Key Preparation Techniques

Technique Description Advantages References
Nucleophilic substitution Formation of hydroxyethoxy chains High specificity, adaptable Patent WO2017067848A1
Esterification Conversion of acids to esters Simple, high yield Organic synthesis protocols
Amide coupling Linking amino groups with acids Efficient, minimal racemization Patent WO2017067848A1
Chain elongation Stepwise addition of ethoxy units Precise control over chain length Literature

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Formulation Excipients :
    • Pentanoic acid derivatives are often explored as excipients in drug formulations due to their ability to modify the viscosity and stability of pharmaceutical products. The compound's PEGylated forms have been highlighted for their utility in enhancing the solubility and bioavailability of poorly soluble drugs .
  • Anticancer Agents :
    • Research indicates that pentanoic acid derivatives may exhibit anticancer properties. Studies have shown that modifications in the side chains can lead to enhanced activity against specific cancer cell lines, making them candidates for further development in cancer therapeutics .
  • Targeted Drug Delivery :
    • The compound's structure allows for functionalization that can facilitate targeted drug delivery systems. By attaching targeting moieties, pentanoic acid derivatives can be designed to selectively deliver therapeutic agents to cancerous tissues, minimizing side effects on healthy cells .

Biotechnological Applications

  • Bioconjugation :
    • Pentanoic acid can be utilized in bioconjugation processes where it serves as a linker between biomolecules, such as antibodies and drugs. This application is crucial in the development of antibody-drug conjugates (ADCs), which are designed for targeted therapy in oncology .
  • Enzyme Stabilization :
    • The compound has been investigated for its potential role in stabilizing enzymes used in biocatalysis. By incorporating pentanoic acid into enzyme formulations, researchers aim to enhance the thermal stability and activity of these biocatalysts under various conditions .

Material Science Applications

  • Polymer Chemistry :
    • Pentanoic acid derivatives are being studied for their role in synthesizing new polymers with enhanced mechanical properties. Their incorporation into polymer matrices can improve flexibility and durability, making them suitable for applications in coatings and adhesives .
  • Nanomaterials :
    • The compound is also being explored in the synthesis of nanomaterials, particularly those used in drug delivery systems. Its ability to form stable nanoparticles can facilitate the encapsulation of hydrophobic drugs, enhancing their therapeutic efficacy .

Case Study 1: PEGylation for Enhanced Drug Delivery

A study published on PEGylated amino acids demonstrated that the incorporation of pentanoic acid into drug formulations significantly improved the pharmacokinetic profiles of several anticancer agents. The results indicated a marked increase in circulation time and reduced immunogenicity, highlighting the potential of pentanoic acid derivatives in developing next-generation therapeutics .

Case Study 2: Antibody-Drug Conjugates

Research focused on ADCs utilizing pentanoic acid as a linker showed promising results in preclinical models of breast cancer. The study revealed that ADCs with pentanoic acid linkers exhibited higher specificity and lower off-target effects compared to traditional linkers, suggesting improved therapeutic indices for patients .

Mechanism of Action

The mechanism by which Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Loxiglumide (CR 1505)

  • Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid.
  • Key Features : Aromatic dichlorobenzoyl and methoxypropyl substituents.
  • Molecular Weight : 490.37 g/mol.
  • Application : Cholecystokinin antagonist used in experimental pancreatitis treatment .
  • Comparison: Loxiglumide’s aromatic substituents increase lipophilicity, favoring membrane penetration, whereas the target compound’s polyether chain enhances hydrophilicity. Both compounds share a 5-oxo-pentanoic acid core but differ in pharmacological targets due to substituent chemistry.

5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic Acid

  • Structure: Benzylamino and phenylacetyl substituents.
  • Molecular Weight : 354.40 g/mol .
  • Comparison: The aromatic substituents in this derivative reduce solubility compared to the target compound’s polyether chain.

JWH-018 Pentanoic Acid

  • Structure: Cannabinoid-derived metabolite with a naphthoylindole substituent.
  • Molecular Weight : 379.49 g/mol .
  • Application: Biomarker for synthetic cannabinoid use.
  • Comparison :
    • The hydrophobic indole group contrasts sharply with the target’s hydrophilic ether chain.
    • Both are metabolically derived but serve divergent roles (pharmacological vs. forensic).

Boc-Protected Pentanoic Acid Derivative

  • Structure: 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-pentanoic acid.
  • Molecular Weight : 231.25 g/mol .
  • Application : Synthetic intermediate in peptide chemistry.
  • Comparison :
    • The tert-butoxycarbonyl (Boc) group aids in amine protection, while the target’s hydroxyl-terminated chain may facilitate solubility in aqueous formulations.

Physicochemical and Functional Comparisons

Solubility and Hydrophilicity

  • Target Compound : High aqueous solubility due to polyether chain and hydroxyl group.
  • Loxiglumide : Moderate solubility (lipophilic aromatic groups dominate).
  • JWH-018 Pentanoic Acid: Low solubility (hydrophobic indole substituent).

Volatility and Vapor Pressure

  • shows simpler pentanoic acid derivatives (e.g., hexanoic acid) have higher vapor pressures. The target compound’s bulky substituent likely reduces volatility significantly .

Structural and Functional Group Analysis

Compound Key Substituents Functional Groups Molecular Weight Applications
Target Compound Polyether-amino, 5-oxo Carboxylic acid, amide, ether 328.34 Drug delivery, polymers
Loxiglumide Dichlorobenzoyl, methoxypropyl Carboxylic acid, amide, ether 490.37 Pancreatitis treatment
JWH-018 Pentanoic Acid Naphthoylindole Carboxylic acid 379.49 Forensic biomarker
Boc-Protected Derivative Boc-amino Carboxylic acid, carbamate 231.25 Synthetic intermediate

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely involves amidation and etherification steps, contrasting with Loxiglumide’s aromatic acylation .
  • Metabolic Stability: Polyether chains (as in the target) resist enzymatic degradation better than ester-linked groups (e.g., ’s cannabinoid metabolites) .
  • Thermal Stability: Branched-chain analogs (e.g., 2-methylpropanoic acid in ) exhibit lower thermal stability than the target’s linear polyether chain .

Biological Activity

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- (CAS Number: 1685279-96-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₁H₂₁N O₆
  • Molecular Weight : 263.29 g/mol
  • Structure : The compound features a pentanoic acid backbone modified with a hydroxyethoxy chain and an amino group, which may influence its biological interactions.
PropertyValue
CAS Number1685279-96-2
Molecular Weight263.29 g/mol
Molecular FormulaC₁₁H₂₁N O₆
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds targeting mitotic kinesins like HSET (KIFC1) have shown potential in disrupting mitotic processes in cancer cells, leading to cell death through multipolar spindle formation .
  • Cellular Uptake and Bioavailability : The presence of hydroxyethoxy groups may enhance solubility and cellular uptake, potentially increasing the compound's efficacy at lower concentrations.
  • Antioxidant Properties : Some pentanoic acid derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells, a common factor in various diseases including cancer and neurodegenerative disorders.

Study on Related Compounds

A study focused on compounds similar to Pentanoic acid showed that modifications in the side chains could significantly alter their biological activity. For example, a derivative with enhanced lipophilicity demonstrated improved selectivity for HSET inhibition compared to others .

Clinical Implications

Research indicates that compounds with structural similarities to Pentanoic acid may have therapeutic implications in oncology. For instance, inhibitors of KIFC1 have been linked to the induction of apoptosis in cancer cells by disrupting normal mitotic processes .

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Mechanism of Action
Compound AHSET2.7Inhibition leading to multipolar spindles
Compound BEg5>200Minimal inhibition
Pentanoic Acid AnalogUnknownTBDTBD

Q & A

Q. What are the recommended laboratory synthesis routes for Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Prepare the amino-polyether intermediate (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethylamine) via nucleophilic substitution of ethylene oxide derivatives.
  • Step 2: React the intermediate with a pentanoic acid derivative (e.g., 5-oxopentanoic acid) under amidation conditions using carbodiimide coupling agents (e.g., EDC/NHS) in anhydrous DMF or THF .
  • Step 3: Purify via column chromatography (silica gel, eluting with EtOAc/hexane gradients) and confirm purity using HPLC (>98%) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust .
  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the amide or ether linkages. Avoid exposure to moisture and high temperatures (>30°C) .
  • Stability Validation: Monitor degradation via monthly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolytic byproducts .

Q. What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) to identify ether (–CH₂OCH₂–) and amide (–CONH–) protons. ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and ether (–O–, ~70 ppm) groups .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 348.2 for C₁₃H₂₅NO₆) and detect fragmentation patterns .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide I band) and ~1100 cm⁻¹ (C–O–C ether stretch) confirm functional groups .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in aqueous buffers be resolved?

Methodological Answer:

  • Systematic pH Studies: Conduct kinetic assays at pH 3–9 (e.g., phosphate/citrate buffers) to measure hydrolysis rates. Use LC-MS to identify degradation products (e.g., free pentanoic acid or cleaved ethers) .
  • Controlled Experiments: Compare reactivity under inert (N₂ atmosphere) vs. aerobic conditions to assess oxidative pathways.
  • Cross-Validation: Replicate conflicting studies using identical buffer systems (e.g., 0.1 M PBS at pH 7.4) and report ionic strength/temperature variables .

Q. What strategies mitigate interference from this compound in biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

  • Control Experiments: Pre-incubate the compound with assay buffers (e.g., Tris-HCl) to quantify non-specific binding via UV-Vis (λ = 280 nm) .
  • Competitive Binding Assays: Use structural analogs (e.g., ethyl 5-oxopentanoate) to distinguish target-specific effects from nonspecific interactions .
  • Dialysis or SEC: Remove unbound compound post-incubation using size-exclusion chromatography (SEC) with Sephadex G-25 .

Q. How can researchers assess the compound’s environmental impact in laboratory waste streams?

Methodological Answer:

  • Degradation Studies: Simulate wastewater conditions (pH 5–9, 25°C) and analyze degradation half-life via LC-MS. EPA guidelines recommend incineration (≥850°C) for hazardous byproducts .
  • Ecotoxicology Screening: Use Daphnia magna or Vibrio fischeri bioassays to measure EC₅₀ values for acute toxicity .
  • Regulatory Compliance: Follow REACH protocols for waste disposal, including neutralization of acidic byproducts before landfill disposal .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Standardized Protocols: Use USP <1231> guidelines to measure solubility in triplicate (25°C, 24 h equilibration) across solvents (e.g., water, DMSO, ethanol) .
  • Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions that may skew solubility measurements .
  • Cross-Reference: Compare data with structurally similar compounds (e.g., 5-ethoxy-5-oxopentanoic acid derivatives) to identify outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of relevant enzymes (e.g., proteases) to model binding affinities. Validate with MD simulations (GROMACS) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (calculated: ~1.2) and topological polar surface area (~121 Ų) .
  • In Silico Toxicity: Apply ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity or CYP450 inhibition .

Tables for Key Properties

Property Value Method Reference
Molecular Weight348.3 g/molHR-ESI-MS
logP (Predicted)1.2 ± 0.3ChemAxon Calculator
Aqueous Solubility (25°C)2.1 mg/mL (pH 7.0)USP <1231>
Thermal StabilityDecomposes at >150°CTGA/DSC

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

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